An In-depth Technical Guide to 1,5-Dibromopentane: Properties and Reactivity
An In-depth Technical Guide to 1,5-Dibromopentane: Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dibromopentane, also known as pentamethylene dibromide, is a valuable bifunctional alkylating agent with the chemical formula C5H10Br2.[1] This colorless to pale yellow liquid serves as a critical intermediate in a wide array of chemical syntheses.[2][3] Its utility stems from the presence of two terminal bromine atoms, which act as good leaving groups in nucleophilic substitution reactions. This reactivity makes it an indispensable building block for the formation of carbon-carbon and carbon-heteroatom bonds, particularly in the synthesis of cyclic compounds like piperidines and tetrahydropyrans, which are prevalent motifs in many pharmaceutical agents.[1][4] Furthermore, 1,5-dibromopentane finds applications in the agrochemical and materials science sectors for the creation of active ingredients and specialty polymers.[1][2]
Physical and Chemical Properties
The physical and chemical characteristics of 1,5-dibromopentane are well-documented, providing a solid foundation for its application in various experimental settings.
Physical Properties of 1,5-Dibromopentane
| Property | Value | References |
| Molecular Formula | C5H10Br2 | [5][6] |
| Molecular Weight | 229.94 g/mol | [7][8] |
| Appearance | Clear, colorless to yellow-brown liquid | [3][5][9] |
| Odor | Strong, aromatic | [2][9] |
| Density | 1.688 g/mL at 25 °C | [3][7][9] |
| Melting Point | -34 °C to -39 °C | [3][5][7] |
| Boiling Point | 221-224 °C (at 760 mmHg) | [5][10] |
| 110 °C (at 15 mmHg) | [3][7] | |
| Flash Point | 79 °C (174.2 °F) - closed cup | [7] |
| Solubility | Insoluble in water.[5][11] Soluble in organic solvents like ethanol, ether, chloroform, and benzene.[2][9] | |
| Refractive Index (n20/D) | 1.512 | [7][9] |
| Vapor Density | 8 (vs air) | [5][7] |
| Vapor Pressure | 0.14 mmHg at 25 °C | [5] |
Chemical Properties of 1,5-Dibromopentane
1,5-Dibromopentane is a highly reactive compound due to the two bromine atoms.[2] It readily undergoes nucleophilic substitution reactions where the bromine atoms are displaced by a variety of nucleophiles.[4] This reactivity allows for both symmetrical and asymmetrical substitution, leading to a diverse range of products.[4] It is stable at room temperature in closed containers under normal storage and handling conditions.[5] However, it is incompatible with strong bases and strong oxidizing agents.[5] When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide.[5]
Key Reactions and Experimental Protocols
The bifunctional nature of 1,5-dibromopentane makes it a versatile reagent for the synthesis of both acyclic and cyclic structures.
Nucleophilic Substitution and Cyclization Reactions
A primary application of 1,5-dibromopentane is in the synthesis of five and six-membered rings through intramolecular or intermolecular cyclization reactions.[4] The general mechanism involves the reaction with a dinucleophile or a stepwise reaction with a nucleophile to form a cyclic product.
Caption: General reaction pathways for 1,5-dibromopentane.
Experimental Protocol: Synthesis of Cyclopentane
This protocol describes the preparation of cyclopentane from 1,5-dibromopentane using a Wurtz-type reaction with a lithium amalgam.[12]
Materials:
-
1,5-Dibromopentane (23.0 g, 0.10 mole)[12]
-
Lithium amalgam[12]
-
Dioxane (solvent)[12]
-
Apparatus for reflux with stirring and an inert atmosphere[12]
Procedure:
-
The reaction is carried out in an apparatus equipped for reflux and stirring under an inert atmosphere.[12]
-
1,5-dibromopentane is used as the starting dihaloalkane.[12]
-
The reaction is conducted in dioxane as the solvent with a lithium amalgam.[12]
-
The addition of the reactants takes place over 3 hours, followed by an additional 30 minutes of stirring.[12]
-
After the reaction, the mixture is cooled to room temperature.[12]
-
A vacuum pump is connected to the apparatus, and the bulk of the dioxane and the cyclopentane product is collected by vacuum transfer.[12]
Caption: Workflow for the synthesis of cyclopentane.
Experimental Protocol: Synthesis of 1,5-Dibromopentane from Tetrahydropyran
This protocol details the synthesis of 1,5-dibromopentane via the ring-opening bromination of tetrahydropyran.[13]
Materials:
-
48% Hydrobromic acid (250 g)[13]
-
Concentrated Sulfuric acid (75 g)[13]
-
Redistilled Tetrahydropyran (21.5 g)[13]
-
Saturated sodium carbonate solution[13]
-
Anhydrous calcium chloride[13]
-
500 ml flask with reflux condenser[13]
Procedure:
-
In a 500 ml flask, combine 250 g of 48% hydrobromic acid, 75 g of concentrated sulfuric acid, and 21.5 g of redistilled tetrahydropyran.[13]
-
Gently heat the mixture to reflux for 3 hours.[13]
-
After cooling to room temperature, separate the lower layer of dibromide.[13]
-
Wash the separated layer with saturated sodium carbonate solution and then with water.[13]
-
Dry the product with anhydrous calcium chloride.[13]
-
Distill under reduced pressure, collecting the fraction at 104-106 °C (2.53 kPa) to yield 1,5-dibromopentane.[13]
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 1,5-dibromopentane.
| Spectral Data Type | Key Features | References |
| ¹H NMR | Data available on spectral databases. | [8][14] |
| ¹³C NMR | Data available on spectral databases. | [15] |
| Mass Spectrometry (GC-MS) | Electron ionization mass spectrum available. | [8][16] |
| Infrared (IR) Spectroscopy | IR spectrum available for condensed phase. | [8][16] |
| Raman Spectroscopy | Data available. | [8] |
Safety Information
1,5-Dibromopentane is considered a hazardous chemical and requires careful handling.
-
Hazards: It is a combustible liquid.[7][11] It causes skin irritation and serious eye irritation.[17][18][19] It may also cause respiratory tract irritation.[5]
-
Precautionary Measures: Wear protective gloves, clothing, and eye/face protection.[17] Use in a well-ventilated area and avoid breathing vapors.[11] Keep away from heat, sparks, open flames, and hot surfaces.[11]
-
First Aid: In case of skin contact, wash with plenty of soap and water.[17] If in eyes, rinse cautiously with water for several minutes.[17] If inhaled, move the person into fresh air.[18] If ingested, seek immediate medical attention.[17]
Conclusion
1,5-Dibromopentane is a versatile and highly reactive chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its well-defined physical and chemical properties, coupled with its predictable reactivity in nucleophilic substitution and cyclization reactions, make it an essential tool for chemists. Proper handling and adherence to safety protocols are imperative when working with this compound. This guide provides a comprehensive overview to support researchers and professionals in the effective and safe utilization of 1,5-dibromopentane in their work.
References
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- 6. 1,5-Dibromopentane | CymitQuimica [cymitquimica.com]
- 7. 1,5-Dibromopentane 97 111-24-0 [sigmaaldrich.com]
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- 9. 1,5-Dibromopentane | 111-24-0 [chemicalbook.com]
- 10. 1,5-dibromopentane [stenutz.eu]
- 11. fishersci.com [fishersci.com]
- 12. US3450782A - Process for the preparation of cyclic alkanes - Google Patents [patents.google.com]
- 13. 1,5-Dibromopentane synthesis - chemicalbook [chemicalbook.com]
- 14. 1,5-Dibromopentane | C5H10Br2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 15. 1,5-Dibromopentane(111-24-0) 13C NMR spectrum [chemicalbook.com]
- 16. Pentane, 1,5-dibromo- [webbook.nist.gov]
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